molecular formula C7H5BrClNO2 B2523188 5-Bromo-2-chloro-1-methyl-3-nitrobenzene CAS No. 1160573-73-8

5-Bromo-2-chloro-1-methyl-3-nitrobenzene

Cat. No. B2523188
CAS RN: 1160573-73-8
M. Wt: 250.48
InChI Key: APKDWSJHWVOZGA-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-1-methyl-3-nitrobenzene is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a derivative of benzene, which is a simple aromatic ring compound. The molecule consists of a benzene ring substituted with bromo, chloro, methyl, and nitro groups .


Synthesis Analysis

The synthesis of nitro compounds like 5-Bromo-2-chloro-1-methyl-3-nitrobenzene can be achieved through several methods. One common method is the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .


Molecular Structure Analysis

The molecular formula of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene is C7H5BrClNO2 . The nitro group, −NO2, is a hybrid of two equivalent resonance structures . The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .


Chemical Reactions Analysis

Nitro compounds can undergo a variety of chemical reactions. For instance, nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 . A weak n → π∗ transition occurs in the electronic spectra of nitroalkanes at around 270 nm .


Physical And Chemical Properties Analysis

The physical and chemical properties of nitro compounds depend on the nature of the nitro group. The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . The water solubility is low .

Scientific Research Applications

Metabolism Studies

Research on chloromononitrobenzene derivatives, including compounds similar to 5-Bromo-2-chloro-1-methyl-3-nitrobenzene, has been conducted to understand their metabolism in organisms. In a study, it was observed that in rabbits, some compounds were converted into mercapturic acids by replacing a relatively labile chlorine atom. This type of research helps in understanding the biotransformation of these compounds in biological systems (Bray, James, & Thorpe, 1958).

Reaction Mechanisms

Studies on the reaction of halonitrobenzenes with reagents like sodium borohydride have been conducted. These studies reveal insights into nucleophilic aromatic substitution mechanisms and the formation of intermediate compounds, which are crucial for understanding the chemical behavior and potential applications of such compounds in synthetic chemistry (Gold, Miri, & Robinson, 1980).

X-ray Diffraction Analysis

X-ray diffraction experiments have been used to calculate anisotropic displacement parameters for isomorphous compounds including 1-(halomethyl)-3-nitrobenzene derivatives. This type of study is significant in crystallography and material science for understanding the structural aspects of these compounds (Mroz, Wang, Englert, & Dronskowski, 2020).

Synthetic Chemistry

5-Bromo-2-chloro-1-methyl-3-nitrobenzene and its derivatives have been used in synthetic chemistry. For instance, synthesis of 3-bromo-1-methyl phenothiazines was prepared using a process involving Smiles rearrangement of related compounds. Such studies contribute to the development of new synthetic methods and potentially new pharmaceutical compounds (Gautam et al., 2000).

Safety and Hazards

Nitro compounds can be harmful by inhalation, in contact with skin, and if swallowed . Therefore, it’s important to handle them with care and use appropriate safety measures.

properties

IUPAC Name

5-bromo-2-chloro-1-methyl-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKDWSJHWVOZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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